Cas no 94239-08-4 (7-Ethenyl-1h-indole)

7-Ethenyl-1H-indole is a heterocyclic organic compound featuring an indole core substituted with an ethenyl group at the 7-position. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and materials science. The compound's ethenyl moiety offers a versatile handle for further functionalization via polymerization, cross-coupling, or addition reactions, enabling tailored modifications for target applications. Its indole scaffold is of particular interest due to its prevalence in bioactive molecules, making 7-ethenyl-1H-indole a valuable precursor in medicinal chemistry. The product is typically characterized by high purity and stability under standard storage conditions, ensuring consistent performance in synthetic workflows.
7-Ethenyl-1h-indole structure
7-Ethenyl-1h-indole structure
Product name:7-Ethenyl-1h-indole
CAS No:94239-08-4
MF:C10H9N
MW:143.185
MDL:MFCD13177666
CID:2195418
PubChem ID:14567404

7-Ethenyl-1h-indole Chemical and Physical Properties

Names and Identifiers

    • 7-Ethenyl-1h-indole
    • 1h-indole,7-ethenyl-
    • BBXYPUKBKQVENX-UHFFFAOYSA-N
    • DB-369566
    • 7-vinylindole
    • SCHEMBL2262612
    • AKOS006355062
    • A1-22561
    • EN300-387522
    • 94239-08-4
    • 7-Vinyl-1H-indole
    • 1H-Indole, 7-ethenyl-
    • MDL: MFCD13177666
    • Inchi: InChI=1S/C10H9N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h2-7,11H,1H2
    • InChI Key: BBXYPUKBKQVENX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 143.073499291g/mol
  • Monoisotopic Mass: 143.073499291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.8Ų
  • XLogP3: 3

7-Ethenyl-1h-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-387522-0.05g
7-ethenyl-1H-indole
94239-08-4
0.05g
$1224.0 2023-05-29
Enamine
EN300-387522-5.0g
7-ethenyl-1H-indole
94239-08-4
5g
$4226.0 2023-05-29
Enamine
EN300-387522-0.5g
7-ethenyl-1H-indole
94239-08-4
0.5g
$1399.0 2023-05-29
Enamine
EN300-387522-1.0g
7-ethenyl-1H-indole
94239-08-4
1g
$1458.0 2023-05-29
Enamine
EN300-387522-10.0g
7-ethenyl-1H-indole
94239-08-4
10g
$6266.0 2023-05-29
Enamine
EN300-387522-2.5g
7-ethenyl-1H-indole
94239-08-4
2.5g
$2856.0 2023-05-29
Enamine
EN300-387522-0.1g
7-ethenyl-1H-indole
94239-08-4
0.1g
$1283.0 2023-05-29
Enamine
EN300-387522-0.25g
7-ethenyl-1H-indole
94239-08-4
0.25g
$1341.0 2023-05-29
Matrix Scientific
211114-2.500g
7-Ethenyl-1H-indole, 95%
94239-08-4 95%
2.500g
$1816.00 2023-09-09

7-Ethenyl-1h-indole Related Literature

Additional information on 7-Ethenyl-1h-indole

Professional Introduction to Compound with CAS No. 94239-08-4 and Product Name: 7-Ethenyl-1H-indole

The compound with the CAS number 94239-08-4 is a chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. Its systematic name, 7-Ethenyl-1H-indole, provides a clear indication of its structural framework, which consists of an indole core substituted with an ethenyl group at the 7-position. This particular structural motif has been extensively studied for its potential biological activities and its utility in the synthesis of various pharmacologically relevant molecules.

Indole derivatives are a class of compounds that have long been recognized for their diverse biological functions. The indole scaffold, characterized by a benzene ring fused to a pyrrole ring, is a common structural motif in many natural products and bioactive compounds. Among these derivatives, 7-Ethenyl-1H-indole has emerged as a compound of considerable interest due to its unique chemical properties and potential applications in drug discovery.

The ethenyl substituent at the 7-position of the indole ring introduces a degree of reactivity that can be exploited in various synthetic transformations. This reactivity has made 7-Ethenyl-1H-indole a valuable intermediate in the synthesis of more complex molecules, particularly those targeting specific biological pathways. For instance, researchers have explored its use in the development of compounds that interact with enzymes and receptors involved in metabolic disorders, inflammation, and cancer.

Recent advancements in the field have highlighted the significance of 7-Ethenyl-1H-indole in the context of medicinal chemistry. Studies have demonstrated its ability to modulate certain enzymatic activities, which could lead to the development of novel therapeutic agents. One notable area of research has focused on its potential as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. The ability to fine-tune the structure of 7-Ethenyl-1H-indole has allowed scientists to develop derivatives with enhanced selectivity and potency.

In addition to its role as an intermediate, 7-Ethenyl-1H-indole has been investigated for its intrinsic biological activities. Preliminary studies have suggested that this compound may possess antioxidant properties, making it a candidate for applications in anti-inflammatory therapies. The indole core is known to exhibit various biological effects, including antimicrobial and antitumor activities. The introduction of the ethenyl group at the 7-position appears to enhance these effects, potentially opening new avenues for therapeutic intervention.

The synthesis of 7-Ethenyl-1H-indole has been optimized through multiple approaches, each offering distinct advantages in terms of yield and purity. One common method involves the reaction of ethylene oxide with indole derivatives under controlled conditions. This approach allows for the introduction of the ethenyl group with high precision, ensuring that the desired product is obtained in significant quantities. Alternative synthetic routes have also been explored, including cross-coupling reactions that utilize palladium catalysts to facilitate the formation of carbon-carbon bonds.

The pharmacological evaluation of 7-Ethenyl-1H-indole has revealed intriguing insights into its potential therapeutic applications. In vitro studies have shown that this compound can interact with various biological targets, including receptors and enzymes implicated in neurological disorders. The ability to modulate these targets suggests that 7-Ethenyl-1H-indole could be a valuable starting point for the development of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. Further research is ongoing to explore its efficacy and safety profile in animal models.

From a computational chemistry perspective, 7-Ethenyl-1H-indole has been subjected to detailed molecular modeling studies to understand its interactions with biological targets at an atomic level. These studies have provided valuable insights into the binding modes of this compound and have helped guide the design of more potent derivatives. The integration of experimental data with computational predictions has been instrumental in refining our understanding of how 7-Ethenyl-1H-indole exerts its biological effects.

The industrial significance of 7-Ethenyl-1H-indole cannot be overstated. Its versatility as a synthetic intermediate has made it a preferred choice for pharmaceutical companies engaged in drug discovery programs. The ability to rapidly modify its structure allows for rapid screening and optimization processes, which are essential in today's fast-paced pharmaceutical industry. As such, 7-Ethenyl-1H-indole represents a cornerstone molecule in modern medicinal chemistry.

Looking ahead, the future prospects for 7-Ethenyl-1H-indole appear promising. Ongoing research is expected to uncover new applications and therapeutic potentials for this compound. Advances in synthetic methodologies will further enhance our ability to produce high-quality samples for both research and commercial purposes. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible benefits for patients worldwide.

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